Bromodifluoroacetic acid
Overview
Description
Bromodifluoroacetic acid is a useful research compound. Its molecular formula is C2HBrF2O2 and its molecular weight is 174.93 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Copper-Catalyzed N-Formylation of Amines
Bromodifluoroacetic acid derivatives, like Ethyl bromodifluoroacetate (BrCF2COOEt), have been used in copper-catalyzed N-formylation of amines. This process facilitates the smooth formation of N-formamides from a range of primary, secondary, cyclic arylamines, and aliphatic amines (Li et al., 2018).
Reformatskii-type Syntheses
Chlorodifluoroacetic acid, a close relative of this compound, has shown potential in Reformatskii-type syntheses of fluorine-containing molecules. This offers an attractive extension to the more expensive this compound (Lang & Schaub, 1988).
Triple Mode of Alkylation
Ethyl bromodifluoroacetate has been explored for its triple mode of chemical reactivity. It's used as a difluorocarbene precursor for difluoromethylation of soft nucleophiles and shows divergent reactivity based on nucleophilicity and the base used (Polley et al., 2018).
Pd-Catalyzed Difluoromethylation
Bromodifluoroacetate is utilized in palladium-catalyzed difluoromethylation of aryl boronic acids. This reaction is significant for drug discovery and development due to its high efficiency and compatibility with various functional groups (Feng et al., 2016).
Synthesis of Difluorinated Pseudopeptides
Bromodifluoroacetate derivatives have been used in the Ugi reaction for preparing difluorinated pseudopeptides, showing the compound's utility in synthesizing complex fluorine-containing molecules (Gouge et al., 2004).
Catalytic Distillation Processes
This compound synthesis technology has been improved through catalytic distillation processes, enhancing the purity and yield of the product (Lupachev et al., 2019).
Deoxytrifluoromethylation of Alcohols
Phenyl bromodifluoroacetate, a derivative of this compound, has been employed in the Cu-catalyzed deoxytrifluoromethylation of alcohols. This method is useful for medicinal, agricultural, and material chemists (de Azambuja et al., 2019).
Effect on Haloacetic Acid Speciation
Studies on the effect of bromide ion on the distribution of haloacetic acid species in the chlorination and chloramination of waters containing aquatic humic substances have utilized this compound (Cowman & Singer, 1996).
Rhodium-Catalyzed Reformatsky-type Reaction
Ethyl bromodifluoroacetate has been used in the Rhodium-catalyzed Reformatsky-type reaction for the synthesis of β-hydroxy-α,α-difluoro carboxylic acid ethyl esters (Sato et al., 2004).
Mechanism of Action
Target of Action
Bromodifluoroacetic acid is a halogenated organic compound . It possesses the ability to bind to specific molecules, thereby modifying their structure and function . This distinctive characteristic renders it an invaluable tool in exploring the mechanism of action of enzymes and proteins .
Mode of Action
It is known that this compound can be used to introduce the cf2 group when synthesising chemical compounds . This suggests that it may interact with its targets by introducing the CF2 group, thereby altering their structure and function.
Biochemical Pathways
It is known that this compound can be used in the synthesis of chemical compounds . This suggests that it may play a role in various biochemical pathways involved in the synthesis of these compounds.
Pharmacokinetics
It is known that this compound has high gastrointestinal (gi) absorption and is bbb permeant . This suggests that it can be readily absorbed in the GI tract and can cross the blood-brain barrier, which may impact its bioavailability.
Result of Action
Given its ability to bind to specific molecules and modify their structure and function , it is likely that this compound’s action results in changes at the molecular and cellular level.
Action Environment
It is known that this compound is a colorless to slightly yellow liquid , suggesting that its physical state may be influenced by environmental conditions such as temperature and pressure.
Safety and Hazards
Bromodifluoroacetic acid is a hazardous substance. It is recommended to wear personal protective equipment when handling it and to use it only in well-ventilated areas . Contact with skin, eyes, and clothing should be avoided, and inhalation or ingestion of its vapors or spray mist should be prevented .
Future Directions
Bromodifluoroacetic acid is used as an industrially demanded semiproduct, particularly for the production of polymers with specific properties and the synthesis of a number of medicines . Its derivatives are widely used in organic synthesis . The traditional method used for the synthesis of fluororganic acids is a multistage process, which requires great capital and energy expenditures . This process can be intensified by replacing its final stages via the synthesis of acid from ester through the combined transesterification process in a catalytic distillation column .
Properties
IUPAC Name |
2-bromo-2,2-difluoroacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HBrF2O2/c3-2(4,5)1(6)7/h(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZCMQBRCQWOSHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HBrF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378334 | |
Record name | Bromodifluoroacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
354-08-5 | |
Record name | 2-Bromo-2,2-difluoroacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=354-08-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bromodifluoroacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-2,2-difluoroacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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